REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[F:11].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([F:11])[CH:4]=1
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Name
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|
Quantity
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450 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
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4.5 L
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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450 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 12 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Upon completion, the solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was quenched with 1.0 M sodium bicarbonate solution (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with dichloromethane (2×5.0 L)
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Type
|
WASH
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Details
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The combined organic layer was washed with brine (2.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |